molecular formula C14H20N2O4 B145206 N,N'-(2,5-DIMETHYL-1,4-PHENYLENE)BIS-2-METHOXYACETAMIDE CAS No. 132724-25-5

N,N'-(2,5-DIMETHYL-1,4-PHENYLENE)BIS-2-METHOXYACETAMIDE

Cat. No.: B145206
CAS No.: 132724-25-5
M. Wt: 280.32 g/mol
InChI Key: BUQRYDGYVGUKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(2,5-DIMETHYL-1,4-PHENYLENE)BIS-2-METHOXYACETAMIDE is an organic compound belonging to the class of phenylacetamides It is characterized by its complex molecular structure, which includes methoxy and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-(2,5-DIMETHYL-1,4-PHENYLENE)BIS-2-METHOXYACETAMIDE typically involves the reaction of 2-nitro-5-thiophenyl aniline with methoxyacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N,N'-(2,5-DIMETHYL-1,4-PHENYLENE)BIS-2-METHOXYACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N,N'-(2,5-DIMETHYL-1,4-PHENYLENE)BIS-2-METHOXYACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N,N'-(2,5-DIMETHYL-1,4-PHENYLENE)BIS-2-METHOXYACETAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methacetin: Another phenylacetamide with similar structural features.

    N-(4-Methoxyphenyl)acetamide: Shares the methoxy and acetamide functional groups.

Uniqueness

N,N'-(2,5-DIMETHYL-1,4-PHENYLENE)BIS-2-METHOXYACETAMIDE is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

132724-25-5

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

2-methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide

InChI

InChI=1S/C14H20N2O4/c1-9-5-12(16-14(18)8-20-4)10(2)6-11(9)15-13(17)7-19-3/h5-6H,7-8H2,1-4H3,(H,15,17)(H,16,18)

InChI Key

BUQRYDGYVGUKHL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1NC(=O)COC)C)NC(=O)COC

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)COC)C)NC(=O)COC

Origin of Product

United States

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